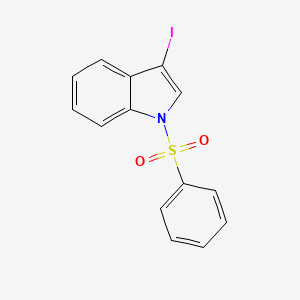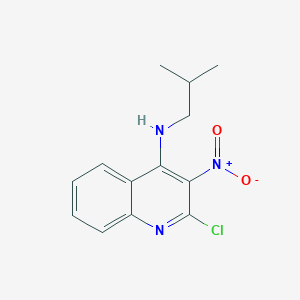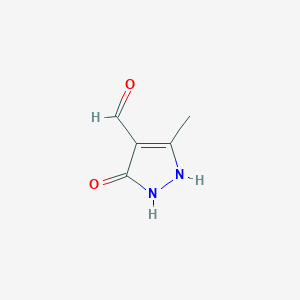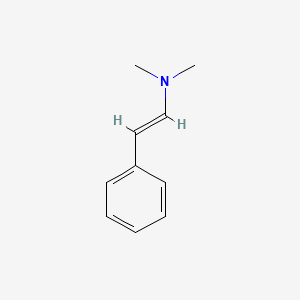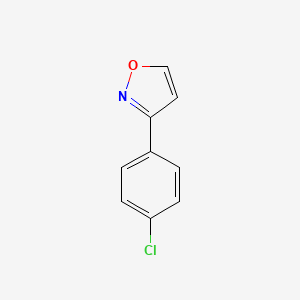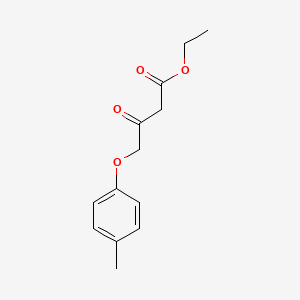
Ethyl 4-(4-methylphenoxy)-3-oxobutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This would typically include the compound’s systematic name, its molecular formula, and its structure. The structure can be represented in various ways, including structural formulas and 3D models.
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It may include the starting materials, the reaction conditions, and the yield of the product.Molecular Structure Analysis
This involves examining the spatial arrangement of atoms in the compound and the chemical bonds that hold those atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry might be used.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It may include looking at how the compound reacts with other substances, the conditions needed for these reactions to occur, and the products of these reactions.Physical And Chemical Properties Analysis
This involves studying properties such as the compound’s melting point, boiling point, solubility, and stability. It may also include looking at the compound’s chemical properties, such as its acidity or basicity.Applications De Recherche Scientifique
Enzymatic Reduction and Synthesis Applications
Enzyme-Catalyzed Asymmetric Reduction : A study demonstrated the enzyme-catalyzed asymmetric reduction of ethyl 4-chloro-3-oxobutanoate in an organic solvent-water diphasic system, highlighting the potential for producing enantiomerically pure compounds for pharmaceutical applications (Shimizu et al., 1990).
Growth-Regulating Activity on Plants : Research on 4-hydroxycoumarin derivatives, including compounds structurally similar to Ethyl 4-(4-methylphenoxy)-3-oxobutanoate, showed growth-regulating activity on soybean plants, indicating their potential use in agriculture (Stanchev et al., 2010).
Antioxidant Properties : A study investigated the antioxidant properties of new 4-hydroxycoumarin derivatives, revealing that these compounds have significant potential in developing treatments or supplements with antioxidant capabilities (Stanchev et al., 2009).
Antimicrobial Activity : Research on ethyl 2-(4-methylbenzylidene)-3-oxobutanoate highlighted its synthesis and characterization, including antimicrobial activity studies, suggesting its use in developing new antimicrobial agents (Kariyappa et al., 2016).
Improved Synthesis Methods for Chemical Intermediates : Several studies have focused on developing improved synthesis methods for compounds related to Ethyl 4-(4-methylphenoxy)-3-oxobutanoate, which are valuable as intermediates in organic synthesis and pharmaceutical manufacturing (Ye et al., 2011).
Safety And Hazards
This involves looking at the compound’s potential hazards, such as its flammability, toxicity, and environmental impact. It may also include recommendations for safe handling and storage of the compound.
Orientations Futures
This involves discussing potential future research directions. This could include potential applications of the compound, unanswered questions about its properties or behavior, and ways to improve its synthesis or use.
Propriétés
IUPAC Name |
ethyl 4-(4-methylphenoxy)-3-oxobutanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4/c1-3-16-13(15)8-11(14)9-17-12-6-4-10(2)5-7-12/h4-7H,3,8-9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBWPSCVENUICHD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)COC1=CC=C(C=C1)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70497963 |
Source


|
| Record name | Ethyl 4-(4-methylphenoxy)-3-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70497963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(4-methylphenoxy)-3-oxobutanoate | |
CAS RN |
65910-98-7 |
Source


|
| Record name | Ethyl 4-(4-methylphenoxy)-3-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70497963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Disodium 4-[1,1,1,3,3,3-hexafluoro-2-(4-oxidophenyl)propan-2-yl]phenolate](/img/structure/B1353735.png)


![Pyrazolo[1,5-d][1,2,4]triazinone](/img/structure/B1353750.png)
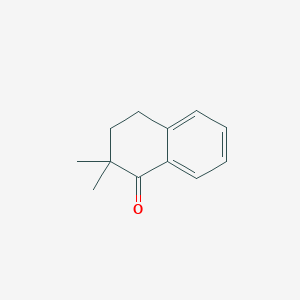


![3,6-Dibromo-8-methoxyimidazo[1,2-a]pyrazine](/img/structure/B1353760.png)
